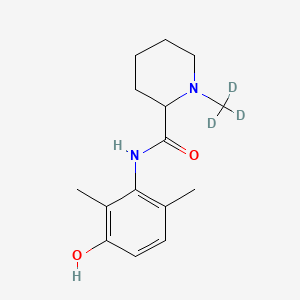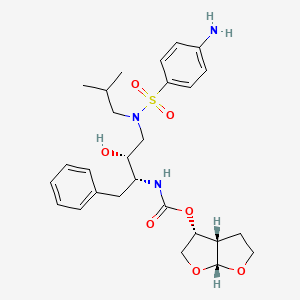![molecular formula C8H5NO B584839 2,6-Methanopyrano[3,2-b]pyrrole(9CI) CAS No. 143622-29-1](/img/new.no-structure.jpg)
2,6-Methanopyrano[3,2-b]pyrrole(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Methanopyrano[3,2-b]pyrrole(9CI) is a heterocyclic compound with the molecular formula C8H5NO and a molecular weight of 131.13 g/mol . This compound features a fused ring system consisting of a pyrrole ring and a methanopyrano ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable methanopyrano precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Methanopyrano[3,2-b]pyrrole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or methanopyrano rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing original ones.
Applications De Recherche Scientifique
2,6-Methanopyrano[3,2-b]pyrrole(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrrole: A pyrrole derivative with two methyl groups at positions 2 and 5.
3,4-Dihydro-2H-pyran: A methanopyrano compound with a different ring structure.
Indole: A heterocyclic compound with a fused benzene and pyrrole ring system.
Uniqueness
2,6-Methanopyrano[3,2-b]pyrrole(9CI) is unique due to its fused ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
143622-29-1 |
|---|---|
Formule moléculaire |
C8H5NO |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
4-oxa-9-azatricyclo[4.3.1.03,8]deca-1(9),2,5,7-tetraene |
InChI |
InChI=1S/C8H5NO/c1-5-2-7-8(10-4-5)3-6(1)9-7/h2-4H,1H2 |
Clé InChI |
HPHIDANYNGKHKX-UHFFFAOYSA-N |
SMILES |
C1C2=COC3=CC1=NC3=C2 |
SMILES canonique |
C1C2=COC3=CC1=NC3=C2 |
Synonymes |
2,6-Methanopyrano[3,2-b]pyrrole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)



![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)




